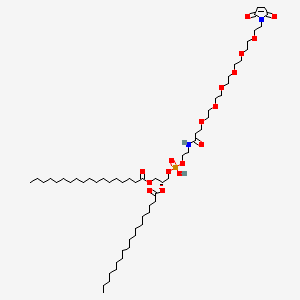

![molecular formula C56H56N6O6 B11933057 (3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)

(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diprovocim is a novel and exceptionally potent class of toll-like receptor agonists. It was discovered through a screening of nearly 100,000 compounds aimed at stimulating an immune response by measuring the release of tumor necrosis factor-alpha from treated human THP-1 myeloid cells . Diprovocim acts by inducing cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1, making it a toll-like receptor-1/toll-like receptor-2 agonist . This compound is unique as it bears no structural similarity to any known natural or synthetic toll-like receptor agonist .

Preparation Methods

The synthesis of diprovocim involves a series of chemical reactions designed to promote cell-surface receptor dimerization. The synthetic routes and reaction conditions are detailed in various studies, highlighting the comprehensive structure-activity relationship studies that improved the potency of diprovocim by 800-fold over the initial screening leads . Industrial production methods for diprovocim are not extensively documented, but the compound is noted for being easy to prepare and synthetically modify .

Chemical Reactions Analysis

Diprovocim undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the diprovocim molecule.

Substitution: Common reagents and conditions used in these reactions include various catalysts and solvents that facilitate the substitution of specific functional groups.

Major Products: The major products formed from these reactions are derivatives of diprovocim that retain or enhance its biological activity.

Scientific Research Applications

Diprovocim has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying toll-like receptor agonists and their structure-activity relationships.

Mechanism of Action

Diprovocim exerts its effects by targeting the toll-like receptor-1/toll-like receptor-2 heterodimerization, promoting the activation of the toll-like receptor-1/toll-like receptor-2 signaling pathway . This activation leads to the stimulation of downstream signaling pathways, including the mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells pathways . These pathways play a crucial role in the immune response, leading to the production of cytokines and the activation of immune cells .

Comparison with Similar Compounds

Diprovocim is unique in its structure and mechanism of action compared to other toll-like receptor agonists. Similar compounds include:

Pam3CSK4: A naturally derived toll-like receptor-1/toll-like receptor-2 agonist, but diprovocim is more potent.

Other Synthetic Toll-like Receptor Agonists: While there are other synthetic agonists, diprovocim stands out due to its exceptional potency and ease of synthesis.

Properties

Molecular Formula |

C56H56N6O6 |

|---|---|

Molecular Weight |

909.1 g/mol |

IUPAC Name |

(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |

InChI |

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m0/s1 |

InChI Key |

ABZBNXFGYUSVCJ-NXJSFVPZSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1NC(=O)[C@H]2CN(C[C@@H]2C(=O)N[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@@H]([C@H](C6)C(=O)N[C@@H]7C[C@H]7C8=CC=CC=C8)C(=O)N[C@@H]9C[C@H]9C1=CC=CC=C1)C1=CC=CC=C1 |

Canonical SMILES |

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

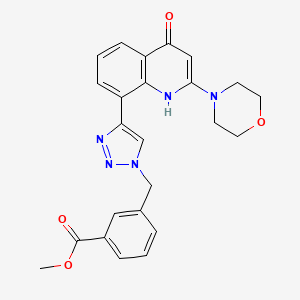

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)

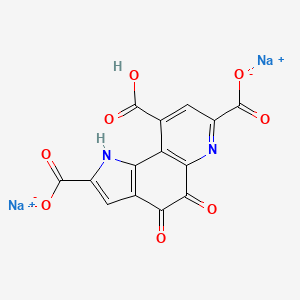

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)

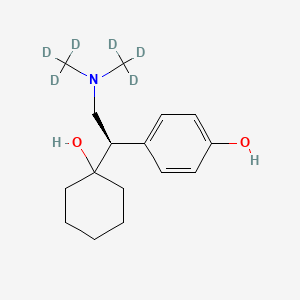

![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)